![molecular formula C20H24N4O3 B4017265 4-[2-nitro-5-(4-phenyl-1-piperazinyl)phenyl]morpholine](/img/structure/B4017265.png)
4-[2-nitro-5-(4-phenyl-1-piperazinyl)phenyl]morpholine
Description
Synthesis Analysis
The synthesis of morpholine derivatives, including compounds similar to 4-[2-nitro-5-(4-phenyl-1-piperazinyl)phenyl]morpholine, often involves starting from vicinal amino alcohols, oxiranes, or aziridines. These methods allow for the incorporation of diverse functional groups, enabling the development of compounds with specific properties and activities (Palchikov, 2013).
Molecular Structure Analysis
Morpholine derivatives are known for their six-membered aromatic organic heterocycle, featuring nitrogen and oxygen atoms within their ring structure. The presence of the morpholine ring in various organic compounds has been explored for diverse pharmacological activities, highlighting the importance of molecular structure in determining the compound's functionality (Asif & Imran, 2019).
Chemical Reactions and Properties
Nitrofurantoin and nitroxoline reviews highlight the reactivity of nitro groups in compounds, indicating that modifications in the nitro group's positioning can significantly impact the compound's chemical behavior and interactions. Such insights are crucial for understanding the chemical reactions and properties of nitro-containing morpholine derivatives (Wijma et al., 2018).
Physical Properties Analysis
The synthesis and utilization of heterocycles bearing oxazine and thiazine scaffolds, including morpholine derivatives, have been explored through solid-phase synthesis (SPS), indicating diverse physical properties based on functional group modifications. This approach reveals the impact of molecular alterations on the physical characteristics of such compounds (Králová et al., 2018).
Chemical Properties Analysis
Piperazine derivatives, including those similar to the compound of interest, have been examined for their role in therapeutic applications, emphasizing the significance of the piperazine moiety in determining chemical properties and pharmacological potential. This includes insights into binding affinity and selectivity at receptors, highlighting the chemical properties essential for drug development (Sikazwe et al., 2009).
properties
IUPAC Name |
4-[2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-24(26)19-7-6-18(16-20(19)23-12-14-27-15-13-23)22-10-8-21(9-11-22)17-4-2-1-3-5-17/h1-7,16H,8-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVMAGGGZXUKOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7130895 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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